molecular formula C16H13Br B14661084 1,1'-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene CAS No. 51752-41-1

1,1'-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene

Cat. No.: B14661084
CAS No.: 51752-41-1
M. Wt: 285.18 g/mol
InChI Key: ZVPACIRFPCAXKH-UHFFFAOYSA-N
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Description

1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene is an organic compound characterized by the presence of a bromine atom attached to a butadiene moiety, which is further linked to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene typically involves the reaction of 2-bromobuta-1,3-diene with benzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,1-dibromo-1-alkenes react with phenyl boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets and pathways:

Properties

CAS No.

51752-41-1

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

IUPAC Name

(2-bromo-1-phenylbuta-1,3-dienyl)benzene

InChI

InChI=1S/C16H13Br/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

ZVPACIRFPCAXKH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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